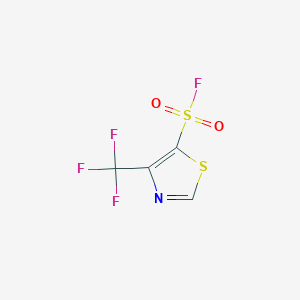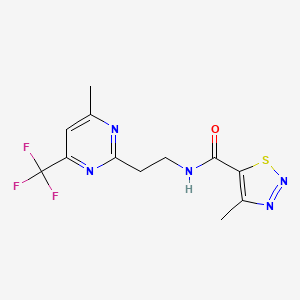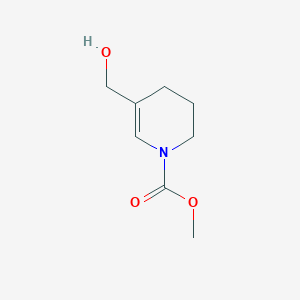![molecular formula C22H22N4O4S B2669655 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422277-96-1](/img/no-structure.png)
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
Research has explored various chemical transformations of related quinazolinone compounds. For instance, Markosyan et al. (2018) demonstrated the synthesis of various quinazolinone derivatives, including those with piperazine and sulfanyl groups, showing the versatility of these compounds in chemical synthesis (Markosyan et al., 2018).
Stability Under Stressful Conditions
The stability of quinazoline derivatives under stressful conditions has been a subject of study. Gendugov et al. (2021) researched the stability of a quinazoline derivative under various environmental factors, revealing its stability to UV radiation and elevated temperatures, but susceptibility to hydrolysis in alkaline environments (Gendugov et al., 2021).
Anticancer Potential
Some quinazolinone derivatives have shown potential anticancer activity. Nowak et al. (2015) found that certain amino- and sulfanyl-derivatives of benzoquinazolinones exhibited significant anticancer activity, highlighting the potential of these compounds in therapeutic applications (Nowak et al., 2015).
Antimicrobial and Antifungal Properties
Quinazolinone derivatives have also been investigated for their antimicrobial and antifungal properties. For example, Anisetti et al. (2012) synthesized novel quinolinone analogs displaying significant biological activity against various bacterial and fungal strains (Anisetti et al., 2012).
Enzymatic Metabolism
Hvenegaard et al. (2012) studied the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant containing a piperazine group, indicating the importance of understanding the metabolic pathways of these compounds (Hvenegaard et al., 2012).
Antiviral Activities
Quinazolin-4(3H)-ones have been explored for their potential antiviral activities. Selvam et al. (2007) synthesized novel quinazolinone derivatives and evaluated their antiviral activities against various respiratory and biodefense viruses (Selvam et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-sulfanylquinazoline with 2-oxoethyl-1-(4-(piperazin-1-yl)benzyl)-1,3-benzodioxole-5-carboxylate in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "2-amino-4-sulfanylquinazoline", "2-oxoethyl-1-(4-(piperazin-1-yl)benzyl)-1,3-benzodioxole-5-carboxylate", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-sulfanylquinazoline and 2-oxoethyl-1-(4-(piperazin-1-yl)benzyl)-1,3-benzodioxole-5-carboxylate in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting intermediate by column chromatography.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable cyclization agent such as trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl3).", "Step 5: Purify the final product by column chromatography and characterize it using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Numéro CAS |
422277-96-1 |
Nom du produit |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Formule moléculaire |
C22H22N4O4S |
Poids moléculaire |
438.5 |
Nom IUPAC |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22N4O4S/c27-20(13-26-21(28)16-3-1-2-4-17(16)23-22(26)31)25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)30-14-29-18/h1-6,11H,7-10,12-14H2,(H,23,31) |
Clé InChI |
QIPCPUPFYVSOAY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5NC4=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione](/img/structure/B2669572.png)

![4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)
![3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B2669575.png)
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)
![3-((2-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669578.png)

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)
![4-Ethyl-5-fluoro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2669586.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)

![N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide](/img/structure/B2669594.png)